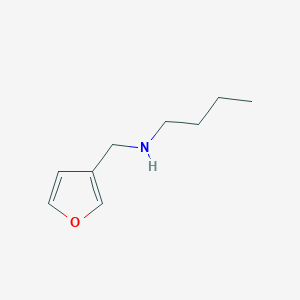
5-(4-Ethylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylphenyl)-2-hydroxypyridine (5-EP-2-HOPY) is an organic compound belonging to the family of pyridines, which are five-membered heterocyclic compounds. It is a colorless, crystalline solid with a melting point of 94-95°C and a boiling point of 212°C. 5-EP-2-HOPY has been widely used in scientific research for its unique properties, such as its solubility in both polar and non-polar solvents, its stability in a wide range of pH values, and its ability to form complexes with metal ions.
Wirkmechanismus
The mechanism of action of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a ligand, binding to metal ions and forming metal complexes. These metal complexes can then interact with other molecules, such as proteins, to modulate their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% are not well-understood. However, it has been shown to interact with metal ions, such as iron, and to form complexes with them. These complexes can then interact with other molecules, such as proteins, to modulate their function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% in lab experiments is its solubility in both polar and non-polar solvents, which makes it easy to work with. Additionally, it is relatively stable in a wide range of pH values, which makes it suitable for a variety of experiments. However, it is important to note that 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-Ethylphenyl)-2-hydroxypyridine, 95%. These include further investigation of its mechanism of action, its biochemical and physiological effects, and the potential applications of its metal complexes. Additionally, further research could be conducted on the synthesis of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and its derivatives, as well as on the development of new methods for its purification and characterization. Finally, further research could be conducted on the potential toxicity of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and its derivatives, as well as on the potential risks associated with its use in lab experiments.
Synthesemethoden
5-(4-Ethylphenyl)-2-hydroxypyridine, 95% can be synthesized through a number of methods, including the reaction of 4-ethylphenol with 2-hydroxy-1-pyridine-3-carboxaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% and 4-ethyl-2-hydroxy-1-pyridine-3-carboxaldehyde. The two compounds can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. Additionally, 5-(4-Ethylphenyl)-2-hydroxypyridine, 95% has been used to study the properties of metal complexes and to investigate the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
5-(4-ethylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14-9-12/h3-9H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHBQHQHZATJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671773 |
Source


|
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(4-ethylphenyl)pyridine | |
CAS RN |
1111116-07-4 |
Source


|
| Record name | 5-(4-Ethylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)
![4-Benzoyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341797.png)

![3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341810.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)
![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)



![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)



